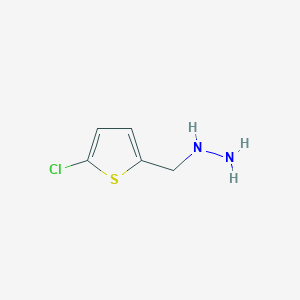
((5-Chlorothiophen-2-yl)methyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((5-Chlorothiophen-2-yl)methyl)hydrazine is a useful research compound. Its molecular formula is C5H7ClN2S and its molecular weight is 162.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitubercular Activity
Hydrazine derivatives have been evaluated for their antitubercular activity against strains of Mycobacterium tuberculosis. Modifications to the isoniazid (INH) structure, including N-substituted derivatives, have shown significant efficacy in vitro. These modifications lead to compounds with minimal inhibitory concentrations (MIC) comparable to or better than INH, indicating their potential as new leads for antitubercular compounds (Asif, 2014).
Antimicrobial Agents
The antimicrobial activity of hydrazide-hydrazone derivatives is well-documented, displaying a wide range of actions including antibacterial, antifungal, and antiprotozoal effects. This class of compounds is a focus for medicinal chemists due to their potential as versatile antimicrobial agents. Research spanning from 2010 to 2016 has highlighted their effectiveness, making them candidates for developing new antimicrobial therapies (Popiołek, 2016).
Cancer Research
Several hydrazines have been studied for their antineoplastic actions, with a focus on procarbazine (N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide HCl) among others. Despite the efficacy in treating certain cancers, the carcinogenic nature of many hydrazines has led to a cautious approach in their use. The balance between therapeutic potential and carcinogenic risk is a significant area of investigation, highlighting the complexity of using hydrazines in cancer treatment (Tóth, 1996).
Environmental and Safety Concerns
Hydrazines are also noted for their environmental and safety concerns, particularly due to their toxicity and potential carcinogenicity. Studies have evaluated the occurrence, degradation, and impact of hydrazines in the environment, emphasizing the need for careful management and regulation of these compounds to mitigate their risks (Bedoux et al., 2012).
Space Propulsion
In the context of aerospace engineering, the search for safer and environmentally friendly propellants has led to an interest in green propellants as alternatives to conventional chemical propellants like hydrazine. This research direction aims to reduce the environmental and health risks associated with traditional propellants, pushing the development of ceramic microthrusters and other technologies compatible with green propellants (Markandan et al., 2018).
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWABUCYOMVGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592517 |
Source


|
| Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887592-42-9 |
Source


|
| Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)



![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)


![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)



